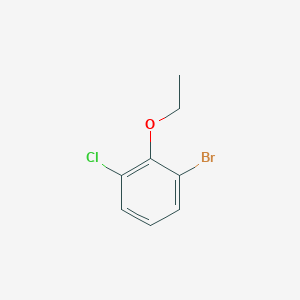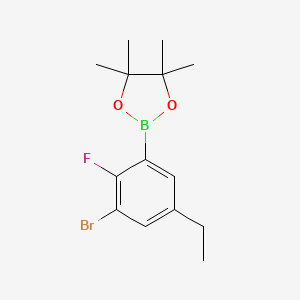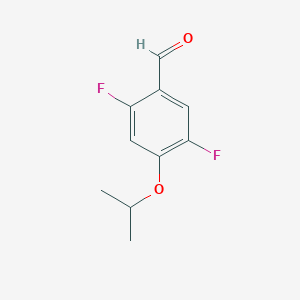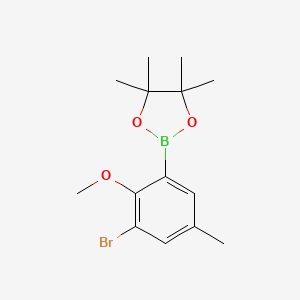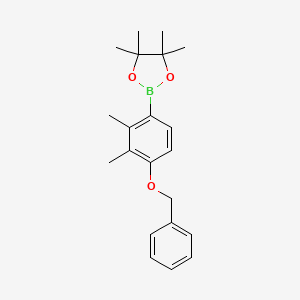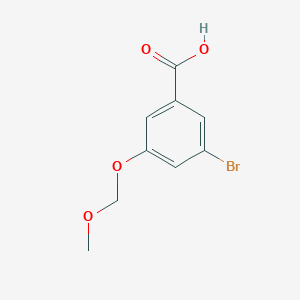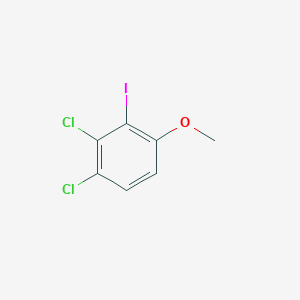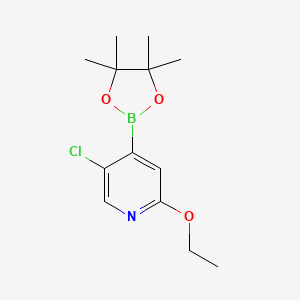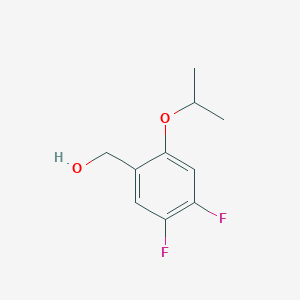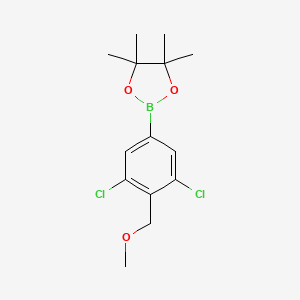
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-26-1 . It has a molecular weight of 317.02 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester” is C7H7BCl2O3 . The InChI code and key for this compound are available . The compound has a topological polar surface area of 49.7 Ų .Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 317.02 and a topological polar surface area of 49.7 Ų . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
- The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. This compound serves as a boron source in this reaction, allowing the coupling of aryl or vinyl halides with aryl or vinyl boronic acids. The resulting products have applications in pharmaceuticals, agrochemicals, and materials science .
- By reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, this compound can be used to prepare sulfinamide derivatives. These derivatives have applications in organic synthesis and medicinal chemistry .
- Phenylboronic acid pinacol esters, including this compound, serve as reagents in rhodium-catalyzed intramolecular amination reactions. These reactions lead to the formation of cyclic amines, which are valuable intermediates in drug discovery and natural product synthesis .
- In Pd-catalyzed direct arylation reactions, this compound participates as a boron source. These reactions enable the direct coupling of aryl halides with arenes, providing a versatile method for constructing biaryl compounds .
- Palladium-catalyzed stereoselective Heck-type reactions can be achieved using this compound. These reactions allow the coupling of aryl or vinyl halides with alkenes, leading to the formation of substituted alkenes. Such reactions are valuable in synthetic chemistry and natural product synthesis .
- Renaud and coworkers described an efficient sequence for the protodeboronation of activated benzylic substrates using boron compounds. While this specific compound was not mentioned, it falls within the scope of such applications .
Suzuki–Miyaura Coupling
Preparation of Sulfinamide Derivatives
Rhodium-Catalyzed Intramolecular Amination
Palladium-Catalyzed Direct Arylation
Heck-Type Reactions
Protodeboronation of Activated Benzylic Substrates
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.
Eigenschaften
IUPAC Name |
2-[3,5-dichloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2O3/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-18-5)12(17)7-9/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWESKFLCAJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

